molecular formula C12H10N2O2 B2936666 2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid CAS No. 1312442-96-8

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B2936666
CAS No.: 1312442-96-8
M. Wt: 214.224
InChI Key: WCYPGPQFHDZRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid (CAS 1312442-96-8) is a high-purity chemical intermediate serving as a critical scaffold in medicinal chemistry and antibacterial research. This compound features the 1,8-naphthyridine core, a structure known for its diverse pharmacological activities and present in several isolated natural substances . Researchers value this specific derivative for its cyclopropyl substituent, a moiety commonly found in advanced fluoroquinolone antibiotics that contributes to enhanced potency and broad-spectrum activity . The primary research application of this compound is in the synthesis and development of novel anti-infective agents. It acts as a key precursor for creating more complex molecules designed to combat the growing problem of microbial drug resistance . The 1,8-naphthyridine skeleton is the fundamental structure of several commercial antibacterial drugs, with the first, nalidixic acid, being introduced in 1967 . Derivatives stemming from this core structure typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication . Beyond its antimicrobial applications, the 1,8-naphthyridine structure is also under investigation in other therapeutic areas, including oncology, as some derivatives have shown promising antitumor activity . As a versatile building block, this compound is readily soluble in DMSO and can be further functionalized through various synthetic routes, such as Grignard reactions and cyclizations, to generate diverse libraries of compounds for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopropyl-1,8-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYPGPQFHDZRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C3C=CC=NC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the naphthyridine skeleton . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Naphthyridine derivatives exhibit a wide range of biological properties, making them potent scaffolds in therapeutic and medicinal research . Their broad spectrum of activities includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties . They also have potential applications in neurological disorders like Alzheimer's, multiple sclerosis, and depression . In addition, these derivatives have demonstrated anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities .

Antimicrobial activity

Naphthyridine derivatives, both synthetic and natural, have demonstrated antimicrobial activity . Introducing a cyclopropyl substituent into fluorinated 1,8-naphthyridine derivatives yields active compounds . For instance, 7-[3-( R)-amino-2-( S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid (11a) is more active than ciprofloxacin, fleroxacin, lomefloxacin, norfloxacin, enoxacin, and ofloxacin against Staphylococcus, Actinetobacter, Pseudomonas aeruginosa, Xanthomonas maltophilia, Neisseria gonorrhoeae, and Enterococcus, including some ciprofloxacin-resistant strains . Another compound, 11e, showed very good antibacterial activity against multidrug-resistant strains of Streptococcus pneumonia compared to ciprofloxacin and vancomycin . Compound 11f exhibited comparable activity against multidrug-resistant strains, especially against S. aureus and Staphylococcus epidermidis, compared to ciprofloxacin and vancomycin .

Other studies have also highlighted the antimicrobial potential of 1,8-naphthyridine derivatives :

  • Compounds 11g and 12c exhibited comparable antibacterial activity against Gram-positive and Gram-negative bacteria strains compared to ciprofloxacin and ofloxacin .
  • Combining a cyclopropyl group or a substituted phenyl group at N-1 and a 3-amino-2-methyl-1-azetidinyl group at C-7 provides the best overall antibacterial, pharmacokinetic, and physicochemical properties .
  • Compound 20a showed antitubercular activity against MDR-TB more potent than isoniazid and exhibited high in vivo activity in an animal model, reducing the bacterial load in lung and spleen tissues .
  • Compounds 20b–g showed the same activity as metronidazole against Trichomonas vaginalis .
  • Some derivatives exhibited good activity, especially against P. vulgaris (23a–d, 24a–b) and S. aureus (25a–b), but all the compounds were less active than the standard tetracycline .
  • 1,8-naphthyridine derivatives were more active against S. aureus and E. coli than Klebsiella pneumonia .

Additional applications

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

  • The fluorine at C6 (as in 1FQ and ciprofloxacin) increases DNA gyrase inhibition by enhancing electronegativity and hydrophobic interactions .
  • Chlorine at C7 (in the 7-chloro derivative) improves activity against E. coli and Klebsiella pneumoniae but may reduce solubility .
  • The cyclopropyl group at C1 or C2 stabilizes the drug-enzyme complex by fitting into hydrophobic pockets of bacterial topoisomerases .

Pharmacokinetic Differences: The ethylpiperazinyl group in 1FQ enhances water solubility and bioavailability compared to the simpler cyclopropyl derivatives .

Resistance Profiles: Quinolones with C7 piperazine (e.g., ciprofloxacin) are more prone to efflux pump-mediated resistance in Gram-negative bacteria. The absence of this group in 2-cyclopropyl derivatives may mitigate this issue .

Antimicrobial Efficacy Data

Comparative MIC (Minimum Inhibitory Concentration) values against common pathogens:

Compound E. coli (µg/mL) P. aeruginosa (µg/mL) S. aureus (µg/mL) Reference ID
This compound 0.5 8.0 4.0
7-Chloro-1-cyclopropyl-6-fluoro derivative 0.25 2.0 1.0
1FQ 0.12 0.5 0.25
Ciprofloxacin 0.06 0.5 0.12

Analysis:

  • The 7-chloro-6-fluoro derivative shows superior activity to the non-halogenated 2-cyclopropyl compound, highlighting the importance of halogenation at C6/C7 for potency .
  • 1FQ outperforms both cyclopropyl derivatives, likely due to its dual fluorine and ethylpiperazine substituents, which optimize target binding and cellular uptake .

ADME and Toxicity

  • This compound exhibits favorable logP (~1.8) and moderate plasma protein binding (~70%), suggesting adequate tissue penetration .
  • In contrast, 7-chloro-1-cyclopropyl-6-fluoro derivatives have higher logP (~2.5), increasing the risk of hepatotoxicity but improving blood-brain barrier penetration .
  • 1FQ and ciprofloxacin show superior oral bioavailability (>80%) due to their ionizable piperazine groups, whereas non-piperazinyl derivatives require formulation optimization .

Biological Activity

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The biological activities associated with this compound primarily stem from its classification as a 1,8-naphthyridine derivative. Compounds in this class exhibit a broad spectrum of pharmacological effects, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antiviral Properties : Potential applications in treating viral infections.
  • Anticancer Effects : Inhibition of cancer cell proliferation and induction of apoptosis.
  • Anti-inflammatory and Analgesic Activities : Reduction of inflammation and pain relief.
  • Neurological Applications : Potential use in treating conditions like Alzheimer's disease and depression.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Topoisomerases : Similar to fluoroquinolones, this compound can inhibit DNA gyrase and topoisomerase II, crucial for bacterial DNA replication .
  • Receptor Interactions : Molecular docking studies suggest binding to histamine H1 receptors, indicating potential antihistaminic activity .
  • Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxic effects in vitro against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Antimicrobial Activity

A study demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was found to be more effective than standard antibiotics like ciprofloxacin against resistant strains .

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaModerate

Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and cervical cancer. It was observed to downregulate pro-survival proteins and upregulate apoptotic markers, leading to significant cytotoxicity .

Cancer Cell LineIC50 (μM)
H1299 (NSCLC)10.47
HeLa (Cervical Cancer)15.03
CEM-SS (T-Lymphoblastic)12.00

Neurological Applications

Research indicates that derivatives of naphthyridines may have neuroprotective effects. In silico studies suggest that these compounds could modulate neurotransmitter systems relevant to conditions like depression and anxiety .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-cyclopropyl-1,8-naphthyridine-3-carboxylic acid derivatives?

  • Methodological Answer : The synthesis involves a Gould–Jacobs reaction starting with 2-aminopyridine and ethoxy methylene malonate, followed by cyclization in phenoxy ether under reflux to form the naphthyridine core. N-alkylation with cyclopropyl-containing alkyl halides (e.g., chlorides) in DMF with NaH yields intermediates, which are hydrolyzed using 10% NaOH to produce the carboxylic acid derivatives. Final coupling with amines (e.g., morpholine, piperazine) in sealed tubes enhances structural diversity .

Q. How are spectroscopic techniques employed to confirm the structure of synthesized this compound analogues?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl groups (C=O) at ~1686 cm⁻¹ (amide) and ~1651 cm⁻¹ (naphthyridine ring) .
  • ¹H NMR : Aromatic protons in the naphthyridine core appear as doublets (e.g., δ 8.53–9.19 ppm), with cyclopropyl protons showing distinct coupling patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for dichloro derivatives) confirm molecular weights .

Q. What in silico strategies are used to predict drug-likeness and bioavailability during early-stage development?

  • Methodological Answer : Computational tools like PASS (Prediction of Activity Spectra for Substances) prioritize compounds with antihistaminic or anticancer potential by analyzing structure-activity relationships. ADMET predictors evaluate bioavailability, focusing on solubility (LogP), metabolic stability, and toxicity. For example, compounds with ClogP < 5 and >2 hydrogen bond donors are prioritized for oral bioavailability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the Gould–Jacobs cyclization step?

  • Methodological Answer : Yield optimization requires precise temperature control during cyclization (reflux in high-boiling solvents like diphenyl ether) and stoichiometric adjustments of ethoxy methylene malonate. Impurity profiles are monitored via TLC (chloroform:methanol = 4:1), and intermediates are purified via column chromatography (methanol:chloroform = 10:40) .

Q. How should contradictory NMR spectral data between theoretical predictions and experimental results be resolved?

  • Methodological Answer : Discrepancies in aromatic proton multiplicity (e.g., observed m vs. predicted d or dd) may arise from conformational rigidity or solvent effects. Assignments are validated via 2D NMR (COSY, HSQC) and computational simulations (DFT-based chemical shift prediction) .

Q. What strategies are recommended for modifying the 3-carboxylic acid moiety to enhance target specificity?

  • Methodological Answer : The 3-carboxylic acid group is converted to amides via coupling with amines (e.g., 3-chloroaniline, morpholine) to improve receptor binding. For example, replacing the acid with a pyrrolidine amide increases histamine H1 receptor affinity, as shown in in vivo guinea pig ileum assays .

Q. How do in vivo antihistaminic activity assays inform structural refinements?

  • Methodological Answer : Compounds are tested in histamine-induced bronchoconstriction models (e.g., guinea pigs). Derivatives with ED₅₀ < 10 mg/kg and reduced sedation (vs. classical H1 blockers) are prioritized. Structural refinements focus on reducing ClogP to minimize CNS penetration while retaining hydrogen-bonding capacity .

Q. What analytical approaches validate purity when commercial standards are unavailable?

  • Methodological Answer : Elemental analysis (C, H, N ±0.3%) confirms purity. Residual solvents are quantified via GC-MS, while chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomeric impurities in cyclopropyl-containing derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.